

Application Notes: **Bis(dimethylamino)dimethylsilane (BDMADMS)** in Semiconductor Device Fabrication

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Compound of Interest

Compound Name: *Bis(dimethylamino)dimethylsilane*

Cat. No.: *B1580881*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(dimethylamino)dimethylsilane (BDMADMS), an organosilicon compound, serves as a critical precursor in the fabrication of semiconductor devices.^{[1][2]} Its utility lies in the deposition of high-quality, thin silicon-based films, which are fundamental components of modern electronics.^[3] This document provides detailed application notes and experimental protocols for the use of BDMADMS in depositing silicon dioxide (SiO_2), silicon nitride (SiN_x), and silicon carbonitride (SiCN) thin films via Atomic Layer Deposition (ALD) and Plasma-Enhanced Chemical Vapor Deposition (PECVD).

BDMADMS is favored for its high reactivity and ability to form stable bonds with various substrates, contributing to innovations in electronics and nanotechnology.^[1] It is particularly valuable in processes requiring low thermal budgets, enabling the fabrication of advanced semiconductor devices with nanoscale features.

Physicochemical Properties of BDMADMS

A summary of the key physical and chemical properties of **Bis(dimethylamino)dimethylsilane** is presented in the table below.

Property	Value	Reference
Synonyms	BDMADMS, Silanediamine, N,N,N',N',1,1-hexamethyl-	[1] [2]
CAS Number	3768-58-9	[1] [4]
Molecular Formula	C ₆ H ₁₈ N ₂ Si	[1]
Molecular Weight	146.31 g/mol	[1]
Appearance	Clear colorless liquid	[1]
Density	0.81 g/mL (Lit.)	[1]
Boiling Point	128 °C (Lit.)	[1]
Melting Point	-98 °C (Lit.)	[1]
Refractive Index	n _{20/D} 1.41 (Lit.)	[1]

Applications in Semiconductor Fabrication

BDMADMS is a versatile precursor for the deposition of various dielectric films essential for semiconductor manufacturing.

Silicon Dioxide (SiO₂) Deposition

Thin films of SiO₂ are crucial as gate insulators in transistors and as insulating layers in various sensor and nanostructures.[\[5\]](#) BDMADMS, in conjunction with an oxidant like ozone (O₃), is used in ALD processes to deposit high-quality SiO₂ films.[\[5\]](#)[\[6\]](#) The resulting films exhibit low impurity levels, particularly after annealing.[\[5\]](#)

Silicon Nitride (SiN_x) Deposition

Silicon nitride films are indispensable in semiconductor devices, serving as gate sidewall spacers, encapsulation layers, and in patterning applications.[\[7\]](#) BDMADMS is a precursor for the plasma-enhanced atomic layer deposition (PEALD) of SiN_x films. These processes can be performed at low temperatures (<400 °C), which is critical for modern, scaled devices.

Silicon Carbonitride (SiCN) Deposition

Silicon carbonitride films possess a unique combination of properties, including high hardness and good uniformity, making them suitable for various applications in semiconductor devices.[8] BDMADMS is used as a single-source precursor in PECVD to synthesize SiCN films.[9] The chemical composition and properties of the deposited films can be controlled by adjusting process parameters such as input power.[8]

Experimental Protocols

The following are generalized protocols for the deposition of SiO_2 and SiN_x using BDMADMS. The specific parameters should be optimized for the particular deposition reactor being used.

Protocol 1: Atomic Layer Deposition of Silicon Dioxide (SiO_2)

Objective: To deposit a uniform thin film of SiO_2 on a silicon substrate using BDMADMS and ozone.

Materials:

- **Bis(dimethylamino)dimethylsilane** (BDMADMS) precursor
- Ozone (O_3) as the oxidant
- High-purity nitrogen (N_2) or argon (Ar) as a carrier and purge gas
- Silicon wafer substrate

Equipment:

- Atomic Layer Deposition (ALD) reactor equipped with precursor and oxidant delivery systems
- Substrate heater
- Vacuum system

Procedure:

- Substrate Preparation:
 - Clean the silicon wafer using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.
 - Load the cleaned substrate into the ALD reactor.
- Deposition Parameters:
 - Set the substrate temperature to the desired value, typically within the ALD temperature window of 200-250 °C.[10]
 - Maintain the reactor pressure at a suitable level for ALD.
- ALD Cycle (to be repeated for desired thickness):
 - Step 1: BDMADMS Pulse: Introduce BDMADMS vapor into the reactor chamber for a specific duration (e.g., 0.5 - 2.0 seconds) to allow for self-limiting chemisorption onto the substrate surface.
 - Step 2: Purge 1: Purge the reactor with an inert gas (N₂ or Ar) for a defined period (e.g., 3 - 10 seconds) to remove any unreacted BDMADMS and gaseous byproducts.
 - Step 3: Ozone Pulse: Introduce ozone into the reactor for a set duration (e.g., 0.5 - 2.0 seconds) to react with the adsorbed precursor layer, forming a monolayer of SiO₂.
 - Step 4: Purge 2: Purge the reactor again with the inert gas (e.g., 3 - 10 seconds) to remove unreacted ozone and any reaction byproducts.
- Post-Deposition:
 - After completing the desired number of cycles, cool down the reactor and unload the substrate.
 - Consider post-deposition annealing at high temperatures (e.g., 1000 °C) to improve film quality and reduce impurities.[5]

Expected Results: A highly uniform and conformal SiO_2 thin film with a growth per cycle (GPC) that is dependent on the deposition temperature. The GPC for BDMAS with O_3 has been reported to be higher than that of other precursors like TDMAS.[6]

Protocol 2: Plasma-Enhanced Atomic Layer Deposition of Silicon Nitride (SiN_x)

Objective: To deposit a high-quality SiN_x film at a low temperature using BDMADMS and a nitrogen plasma.

Materials:

- **Bis(dimethylamino)dimethylsilane** (BDMADMS) precursor
- High-purity nitrogen (N_2) gas for plasma generation and purging
- Silicon wafer substrate

Equipment:

- Plasma-Enhanced Atomic Layer Deposition (PEALD) reactor with a remote plasma source
- Substrate heater
- Vacuum system
- RF power supply for plasma generation

Procedure:

- Substrate Preparation:
 - Clean the silicon wafer using a standard cleaning procedure.
 - Load the substrate into the PEALD reactor.
- Deposition Parameters:

- Set the substrate temperature to a low value, for instance, between 150 °C and 250 °C.[7]
- Set the N₂ flow rate for the plasma source.
- PEALD Cycle (to be repeated for desired thickness):
 - Step 1: BDMADMS Pulse: Introduce BDMADMS vapor into the reactor chamber for a set time to allow for adsorption on the substrate surface.
 - Step 2: Purge 1: Purge the reactor with N₂ gas to remove unreacted precursor and byproducts.
 - Step 3: N₂ Plasma Exposure: Ignite the N₂ plasma for a specific duration to react with the adsorbed BDMADMS layer, forming SiN_x. The plasma can be generated using a capacitively coupled plasma (CCP) source.[11]
 - Step 4: Purge 2: Purge the reactor with N₂ gas to remove any remaining reactants and byproducts.
- Post-Deposition:
 - After achieving the desired film thickness, cool down the reactor and remove the substrate.
 - Characterize the film for properties such as thickness, refractive index, and elemental composition.

Expected Results: A dense and uniform SiN_x film. The film properties, such as carbon content and wet etch rate, will depend on the plasma exposure time and deposition temperature.[7][11]

Data Presentation

Table 1: Comparison of Silicon Precursors for SiO₂ ALD

Precursor	Co-reactant	Deposition Temp. (°C)	Growth per Cycle (Å/cycle)	Carbon Impurity	Reference
BDMAS	O ₃	275	~1.5 times that of TDMAS	~1 order of magnitude less than TDMAS	[5][6]
TDMAS	O ₃	275	-	Higher	[5][6]

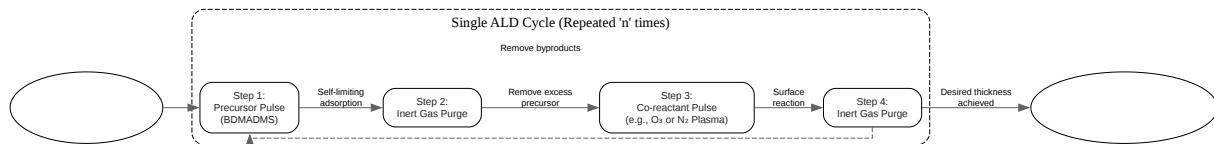
Table 2: Properties of SiN_x Films Deposited Using Aminosilane Precursors

Note: Data for the closely related precursor Bis(diethylamino)silane (BDEAS) is presented here as a proxy to indicate expected trends for aminosilane precursors.

Precursor	Plasma Gas	Deposition Temp. (°C)	Growth per Cycle (Å)	Wet Etch Rate (nm/min in 100:1 HF)			Carbon Content (%)	Reference
				Film Density (g/cm ³)	Etch Rate (nm/min in 100:1 HF)	Etch Rate (nm/min in 100:1 HF)		
BDEAS	N ₂	150	0.31	-	-	-	-	[7]
BDEAS	N ₂	200	0.22	-	-	13.7	-	[7]
BDEAS	N ₂	250	0.19	-	-	-	-	[7]
BTBAS	N ₂	400	-	2.8	0.2	< 2	-	
BTBAS	N ₂	200	-	-	-	~10	-	

Visualizations

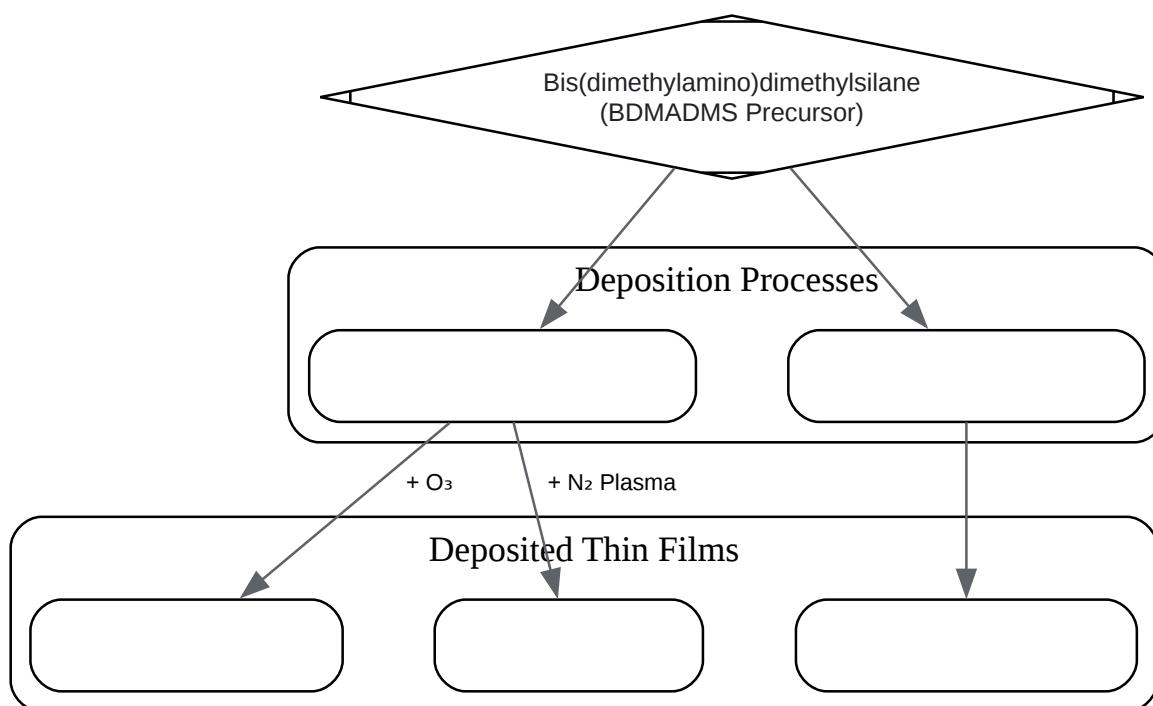
Workflow for Atomic Layer Deposition (ALD)



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Caption: Generalized workflow for an Atomic Layer Deposition (ALD) process.

Logical Relationship of BDMADMS to Deposited Films



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Caption: Relationship between BDMADMS precursor, deposition processes, and resulting thin films.

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